CONALBUMIN - 1391-06-6

CONALBUMIN

Catalog Number: EVT-1513594
CAS Number: 1391-06-6
Molecular Formula: C7H8N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Conalbumin is primarily sourced from the egg whites of birds, particularly chickens. It can be extracted from egg white through various methods that optimize yield and purity. The extraction process often involves techniques that leverage its metal-binding properties, particularly its affinity for iron .

Classification

Conalbumin is classified as a monomeric glycoprotein with two homologous domains, each containing an iron-binding site. Its classification within the transferrin family highlights its functional similarities with other transferrins found in serum and other tissues .

Synthesis Analysis

Methods

The synthesis of conalbumin can be achieved through various biochemical techniques. One prominent method involves using a rabbit reticulocyte cell-free translation system, which allows for the in vitro synthesis of proteins. This method has revealed that conalbumin contains an NH2-terminal extension of 19 amino acids, which may play a role in its functional properties .

Technical Details

In laboratory settings, conalbumin can be synthesized using recombinant DNA technology or through cell-free systems that utilize ribosomes and necessary translation factors. The production process requires careful control of conditions such as temperature and pH to ensure proper folding and functionality of the protein.

Molecular Structure Analysis

Structure

Data

The molecular weight of conalbumin is approximately 76 kDa, and it exhibits a high degree of glycosylation, which influences its stability and solubility in aqueous environments. The amino acid sequence includes specific residues that facilitate iron coordination, critical for its biological function .

Chemical Reactions Analysis

Reactions

Conalbumin participates in several biochemical reactions primarily related to iron binding and transport. It can undergo conformational changes upon binding to iron ions, which enhances its stability and affects its interaction with other biological molecules.

Technical Details

The binding affinity of conalbumin for iron has been studied extensively using spectroscopic methods such as UV-Vis spectroscopy and fluorescence spectroscopy. These techniques allow researchers to quantify binding constants and understand the kinetics of iron release under physiological conditions .

Mechanism of Action

Process

The mechanism of action for conalbumin involves its ability to sequester iron ions from the environment. By binding iron tightly, conalbumin prevents pathogenic bacteria from accessing this essential nutrient, thereby exerting an antimicrobial effect .

Data

Studies have shown that conalbumin's antimicrobial properties are particularly effective against a range of bacteria due to its ability to inhibit their growth by depriving them of iron .

Physical and Chemical Properties Analysis

Physical Properties

Conalbumin is soluble in water and exhibits stability across a range of pH levels (approximately pH 4 to 9). It forms a clear solution at physiological concentrations and can precipitate under extreme conditions.

Chemical Properties

The protein's chemical properties are influenced by its glycosylation patterns, which affect its solubility and interactions with other biomolecules. Conalbumin demonstrates strong affinity for divalent metal ions like iron, which is central to its biological function .

Applications

Scientific Uses

Conalbumin has numerous applications in scientific research and industry:

  • Antimicrobial Agent: Its ability to inhibit bacterial growth makes it valuable in food preservation and safety.
  • Iron Supplementation: Due to its iron-binding capacity, conalbumin can be used in dietary supplements aimed at addressing iron deficiency.
  • Biotechnology: In research settings, it serves as a model protein for studying metal ion interactions and protein folding processes.
Structural and Molecular Characterization of Conalbumin

Primary, Secondary, and Tertiary Protein Structure

Conalbumin (also termed ovotransferrin) is a monomeric glycoprotein comprising 686 amino acids with a molecular weight of 76 kDa. Its primary structure includes 15 disulfide bonds that confer structural stability, but lacks free sulfhydryl groups. The protein backbone folds into two homologous lobes: the N-terminal (residues 1–332) and C-terminal (residues 334–686) domains, connected by a short peptide linker. Each lobe consists of two subdomains (N1, N2 and C1, C2) that form a deep cleft for iron binding [1] [6].

Secondary structure analysis reveals a high α-helical content (∼48%), with each lobe containing conserved β-sheets and turns. Tertiary folding creates two metal-binding sites per molecule, shielded from the aqueous environment. The structural integrity is pH-dependent; at pH 7.4, conalbumin maintains a closed conformation, while acidic conditions (pH ≤ 3.0) trigger partial unfolding into a molten globule state characterized by:

  • Retention of secondary structure at pH 4.0 (pre-molten globule)
  • Loss of tertiary structure at pH 3.0 (molten globule)
  • Increased hydrodynamic radius (4.7 nm at pH 3.0) [2].

Table 1: Hierarchical Structure of Conalbumin

Structural LevelFeaturesFunctional Implications
Primary686 amino acids; 15 disulfide bondsStabilizes polypeptide backbone
Secondary48% α-helix, conserved β-sheets/turnsForms iron-binding clefts
TertiaryBilobal structure with N/C-lobes; closed conformation at pH ≥ 7Protects bound iron from hydrolysis

Comparative Analysis with Transferrin Family Members

Conalbumin belongs to the transferrin superfamily, sharing functional and structural homology with lactoferrin (milk) and serum transferrin (blood). Key similarities include:

  • Iron-binding mechanism: All utilize synergistic anions (e.g., carbonate) to coordinate Fe³⁺ via conserved tyrosine, aspartate, and histidine residues.
  • Gene homology: Conalbumin shares 50% amino acid identity with human serum transferrin [3] [6].

Notable differences exist in glycosylation and abundance:

  • Glycosylation sites: Serum transferrin contains two N-glycans (Asn-413 and Asn-611), while conalbumin has a single N-linked glycan at Asn-473 [3] [8].
  • Tissue distribution: Conalbumin constitutes 12–13% of egg white protein, whereas lactoferrin is <1% of milk proteins – a 140-fold abundance difference [1].
  • Thermal stability: Conalbumin denatures at 61°C (most heat-labile egg white protein), while lactoferrin withstands >70°C [1].

Table 2: Functional Comparison of Transferrin Family Proteins

ProteinSourceGlycosylation SitesIron-Binding Affinity (log K)Biological Role
ConalbuminEgg whiteAsn-473 (monoglycosylated)15 (pH 7.0)Embryonic iron delivery; antimicrobial defense
Serum transferrinBlood plasmaAsn-413, Asn-61120–22Systemic iron transport
LactoferrinMilk/secretionsVariable (e.g., Asn-476 in bovine)20–26Innate immunity; iron homeostasis

Iron-Binding Domains and Metal Coordination Mechanisms

Each conalbumin lobe binds a single Fe³⁺ ion with high affinity (log K = 15 at pH ≥ 7). Iron coordination involves:

  • Chemical ligands: Two tyrosine phenolate oxygens, one histidine imidazole, and one aspartate carboxylate.
  • Synergistic anion: Bicarbonate (HCO₃⁻) bridges Fe³⁺ and cationic residues (arginine/lysine) [6] [7].

The two iron-binding sites exhibit functional asymmetry:

  • C-terminal lobe: Higher thermal stability (denaturation at 84°C when iron-saturated).
  • N-terminal lobe: More susceptible to conformational changes below pH 6.0 [7] [10].

Calorimetric studies reveal distinct thermodynamic signatures for monoferric species:

  • Fe-N-lobe: Denaturation endotherm at 68°C.
  • Fe-C-lobe: Denaturation endotherm at 77°C.Iron saturation increases denaturation enthalpy from 320 kcal/mol (apo-form) to 630 kcal/mol (holo-form) due to structural rigidification [7] [10].

Table 3: Thermodynamics of Iron-Bound Conalbumin States

Iron-Loading StateDenaturation Peak (°C)Enthalpy (kcal/mol)Structural Characteristics
Apo-conalbumin63320Open conformation; solvent-exposed cleft
Monoferric (N-lobe)68430Partially closed; asymmetric stability
Monoferric (C-lobe)77510Asymmetric stability; higher compactness
Holo-conalbumin84630Closed conformation; maximal rigidity

Glycosylation Patterns and Post-Translational Modifications

Conalbumin undergoes cotranslational N-glycosylation in the endoplasmic reticulum. The process is mediated by oligosaccharyltransferase (OST) isoforms:

  • STT3A: Catalyzes glycosylation during polypeptide translocation.
  • STT3B: Modifies sequons near signal sequences posttranslationally [8].

The mature protein contains a single complex-type N-glycan at Asn-473 in the C-lobe, contrasting with serum transferrin’s two glycans. This site-specific glycosylation impacts:

  • Antimicrobial function: Glycosylated conalbumin in eggshell cuticle inhibits microbial invasion [5].
  • Structural stability: The glycan shields hydrophobic regions, reducing aggregation during secretion.

Oxidative modifications during food processing alter functional properties:

  • Acrolein/AAPH oxidation: Induces structural unfolding, enhancing digestibility by 25–40% and reducing IgE binding by 60–80% [4].
  • Carbonyl formation: Modifies arginine and lysine residues, diminishing allergenicity but improving emulsifying activity (EAI increased by 35%) [4].

Conformational Stability Under Thermal and Chemical Denaturation

Conalbumin’s stability is governed by iron saturation and environmental conditions:

  • Thermal denaturation:
  • Apo-form denatures at 61°C.
  • Holo-form denatures at 84°C due to iron-induced rigidification [1] [7].
  • Irreversible aggregation occurs above 70°C via exposed thiol groups [1].
  • pH sensitivity:
  • Native state: pH 7.0–9.0.
  • Pre-molten globule: pH 4.0 (native-like helicity).
  • Molten globule: pH 3.0 (loss of tertiary structure; 4.7 nm hydrodynamic radius) [2].

  • Chemical denaturants:

  • Urea (4–8 M) unfolds lobes sequentially, with the C-lobe resisting denaturation longer.
  • Acrylamide quenching studies confirm tryptophan exposure in molten globule states [2].

Oxidative denaturation enhances functional properties:

  • Emulsifying capacity: EAI increases from 45 m²/g (native) to 61 m²/g (acrolein-oxidized).
  • Foaming stability: Improves by 40% due to surface hydrophobicity exposure [4].

This pH- and iron-dependent stability underscores conalbumin’s adaptability in biological and industrial contexts, from embryonic development to food emulsion systems.

Properties

CAS Number

1391-06-6

Product Name

CONALBUMIN

Molecular Formula

C7H8N4

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